molecular formula C9H5F2NO2S2 B2557065 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid CAS No. 2248336-00-5

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid

Cat. No.: B2557065
CAS No.: 2248336-00-5
M. Wt: 261.26
InChI Key: UXCMNEFRKKKONU-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid is a heterocyclic compound that features both a thiazole and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.

Properties

IUPAC Name

5-[4-(difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S2/c10-7(11)5-3-16-8(12-5)6-1-4(2-15-6)9(13)14/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCMNEFRKKKONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C2=NC(=CS2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid typically involves the construction of the thiazole and thiophene rings followed by their coupling. One common method involves the use of the van Leusen pyrrole synthesis and the halogen dance reaction . The reaction conditions often require the use of strong bases and halogenating agents to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted thiazole or thiophene derivatives.

Scientific Research Applications

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of succinate to fumarate in the citric acid cycle . This inhibition disrupts cellular respiration in fungi and bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Benzovindiflupyr
  • Bixafen
  • Fluxapyroxad
  • Isopyrazam
  • Pydiflumetofen
  • Sedaxane

Uniqueness

5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which includes both a thiazole and a thiophene ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition capabilities .

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